2-Amino-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Amino-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4F3N3. It is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 4-position on the pyrimidine ring.
Mechanism of Action
Target of Action
2-Amino-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has been used in the synthesis of various biologically active compounds . It has been used as a reagent in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
It is known to participate in the suzuki–miyaura coupling reaction, which involves the formation of a new carbon-carbon bond . This reaction is facilitated by a palladium catalyst, and the this compound acts as an organoboron reagent .
Biochemical Pathways
Its role in the suzuki–miyaura coupling reaction suggests that it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Its use in the synthesis of biologically active compounds suggests that it may have significant bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various biologically active compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction in which it participates is known to be tolerant of a wide range of reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with ammonia or an amine under suitable conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the 2-chloro derivative is treated with ammonia in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions with different electrophiles to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties .
Scientific Research Applications
2-Amino-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Amino-4,6-dimethoxypyrimidine
Comparison: 2-Amino-4-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyrimidine ring. This arrangement imparts distinct electronic and steric properties, making it more suitable for certain applications compared to its analogs. For instance, the trifluoromethyl group at the 4-position significantly enhances its stability and lipophilicity, which are advantageous in drug development .
Properties
IUPAC Name |
4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOTXYPTXKUCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344318 |
Source
|
Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16075-42-6 |
Source
|
Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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